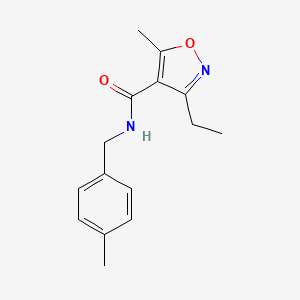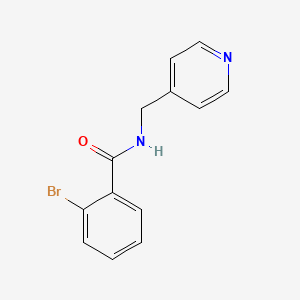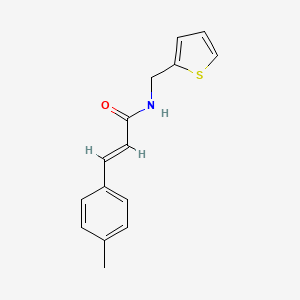
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide is a chemical compound that belongs to the class of isoxazolecarboxamides. It is commonly used in scientific research due to its unique properties and potential applications.
Mécanisme D'action
The mechanism of action of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves the modulation of GABA-A receptors. It acts as a positive allosteric modulator of the receptor, increasing the activity of the receptor and enhancing the effects of GABA, the primary inhibitory neurotransmitter in the brain. This leads to an increase in inhibitory neurotransmission, resulting in the anxiolytic and anticonvulsant effects of the compound.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide are primarily related to its modulation of GABA-A receptors. It has been shown to increase the activity of the receptor, leading to an increase in inhibitory neurotransmission. This results in the anxiolytic and anticonvulsant effects of the compound. Additionally, it has been found to have sedative effects, which may be related to its modulation of GABA-A receptors.
Avantages Et Limitations Des Expériences En Laboratoire
One of the main advantages of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide for lab experiments is its unique properties and potential applications. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain. However, one of the limitations of the compound is its potential toxicity and side effects, which may limit its use in certain experiments.
Orientations Futures
There are several future directions for the research of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide. One potential direction is the development of new analogs and derivatives of the compound with improved properties and reduced toxicity. Additionally, further research is needed to fully understand the mechanism of action of the compound and its potential applications in the treatment of anxiety disorders and epilepsy. Finally, there is a need for more studies to explore the potential applications of the compound in other scientific research fields, such as medicinal chemistry and pharmacology.
Méthodes De Synthèse
The synthesis of 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide involves a multistep process that includes the reaction of ethyl 2-oxo-4-phenylbutyrate with hydroxylamine hydrochloride to form ethyl 4-hydroxy-2-oxo-4-phenylbutyrate. This is followed by the reaction of the resulting compound with 4-methylbenzylamine to form 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-hydroxyisoxazolecarboxamide. Finally, the compound is treated with thionyl chloride to yield 3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide.
Applications De Recherche Scientifique
3-ethyl-5-methyl-N-(4-methylbenzyl)-4-isoxazolecarboxamide has potential applications in various scientific research fields, including neuroscience, pharmacology, and medicinal chemistry. It has been shown to have anxiolytic and anticonvulsant properties, making it a promising candidate for the treatment of anxiety disorders and epilepsy. Additionally, it has been found to modulate the activity of GABA-A receptors, which are involved in regulating inhibitory neurotransmission in the brain.
Propriétés
IUPAC Name |
3-ethyl-5-methyl-N-[(4-methylphenyl)methyl]-1,2-oxazole-4-carboxamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H18N2O2/c1-4-13-14(11(3)19-17-13)15(18)16-9-12-7-5-10(2)6-8-12/h5-8H,4,9H2,1-3H3,(H,16,18) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FXDHEQMFGJMNRY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NOC(=C1C(=O)NCC2=CC=C(C=C2)C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H18N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
258.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-ethyl-5-methyl-N-(4-methylbenzyl)-1,2-oxazole-4-carboxamide | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![1-{3-[(3-nitrobenzyl)oxy]phenyl}ethanone](/img/structure/B5763658.png)


![9-methyl-2-(1-pyrrolidinylcarbonyl)-4H-pyrido[1,2-a]thieno[2,3-d]pyrimidin-4-one](/img/structure/B5763677.png)
![N'-[(2,5-dichlorobenzoyl)oxy]-4-pyridinecarboximidamide](/img/structure/B5763687.png)
![4-methyl-N-{4-[(1,3-thiazol-2-ylamino)carbonyl]phenyl}benzamide](/img/structure/B5763692.png)


![1-(4-fluorophenyl)-4-(5,6,7,8-tetrahydro-4H-cyclohepta[b]thien-2-ylcarbonyl)piperazine](/img/structure/B5763705.png)
![2-iodo-N-[(isopropylamino)carbonothioyl]benzamide](/img/structure/B5763715.png)


![3-chloro-5-methoxy-4-[(4-nitrobenzyl)oxy]benzaldehyde](/img/structure/B5763749.png)
![4-butoxybenzaldehyde {1-[1-(4-amino-1,2,5-oxadiazol-3-yl)-5-methyl-1H-1,2,3-triazol-4-yl]ethylidene}hydrazone](/img/structure/B5763750.png)